3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
This usually includes the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting and boiling points, solubility, density, and chemical stability.Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Screening : Some novel azaimidoxy compounds, which share a structural resemblance to the chemical compound , have been synthesized and screened for their antimicrobial activities to evaluate their potential as chemotherapeutic agents. These compounds have shown promising results against various microbial strains, highlighting their potential for medical applications (Jain, Nagda, & Talesara, 2006).
Antifungal Activity : Novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, related to the structural framework of the queried compound, have been synthesized and evaluated for their antifungal activity. This research underscores the potential of these compounds in developing new antifungal agents, showcasing the versatility of such chemical structures in addressing fungal infections (Ibrahim et al., 2008).
Anti-Inflammatory Applications
Synthesis and Biological Evaluation : Compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide, inducible nitric oxide synthase activity, and the generation of prostaglandin E2. These compounds, including one that significantly inhibited inflammatory markers and outperformed the commercial anti-inflammatory drug indomethacin, demonstrate the potential therapeutic applications of such molecules in treating inflammatory diseases (Ma et al., 2011).
Synthesis and Biological Activity
Novel Substituted Pyridines and Purines : A series of substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities, including effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities. This research highlights the broad spectrum of biological activities associated with compounds containing the thiazolidinedione moiety, suggesting potential applications in metabolic disorder treatment (Kim et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-13(19)17-6-5-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXEZQVKPTNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-Chlorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
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